molecular formula C12H18O B13623814 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol CAS No. 22490-58-0

2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol

Cat. No.: B13623814
CAS No.: 22490-58-0
M. Wt: 178.27 g/mol
InChI Key: JMPFPXGFIBHGOQ-UHFFFAOYSA-N
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Description

It is a viscous liquid or crystalline mass with a fresh floral odor reminiscent of lily of the valley and linden blossoms . This compound is not found in nature and is primarily used in the fragrance industry for its pleasant scent.

Preparation Methods

2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol can be synthesized through the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the final product . This method is commonly used in industrial production due to its efficiency and the high purity of the resulting compound.

Chemical Reactions Analysis

2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to its chemical structure, which allows it to interact with specific receptors and enzymes. These interactions can lead to various biological responses, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol can be compared with other similar compounds, such as:

These compounds share similar properties and applications but may differ in their specific chemical behaviors and interactions.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFPXGFIBHGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306888
Record name β,β,4-Trimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22490-58-0
Record name β,β,4-Trimethylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22490-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β,4-Trimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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